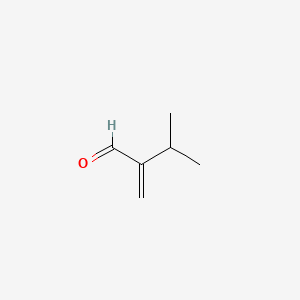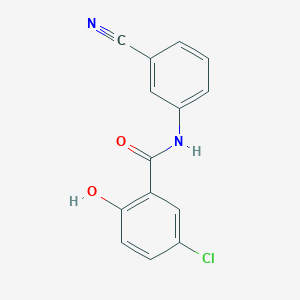![molecular formula C10H16 B8766941 2-Iso-propylidenebicyclo[2.2.1]heptane CAS No. 4696-14-4](/img/structure/B8766941.png)
2-Iso-propylidenebicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iso-propylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with isopropylideneacetylene under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the isomerization of bicyclo[2.2.1]heptene derivatives. This process can be catalyzed by various isomerization catalysts to achieve high yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iso-propylidenebicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Iso-propylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Iso-propylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets. Its unique bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative with a double bond in the bicyclic ring.
Norbornadiene: Contains two double bonds in the bicyclic structure
Uniqueness
2-Iso-propylidenebicyclo[2.2.1]heptane is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
4696-14-4 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2-propan-2-ylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
QHJFJYRDVNTTOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC2CCC1C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8766863.png)
![3-(4-Methoxyphenyl)-8H-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B8766874.png)
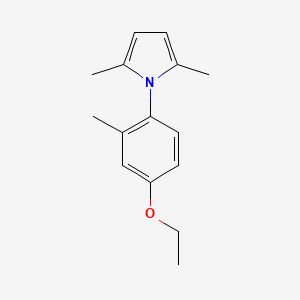
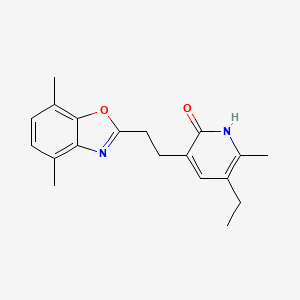
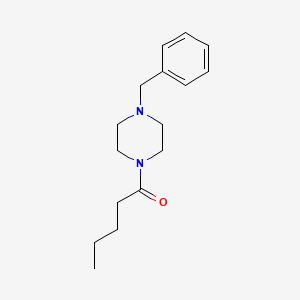
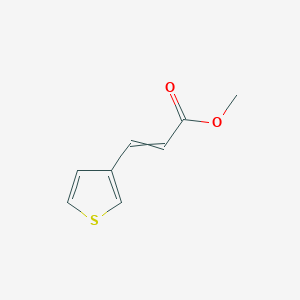
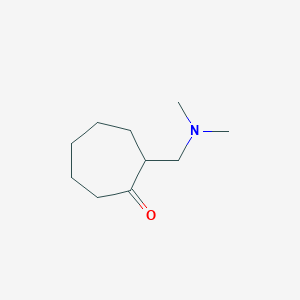
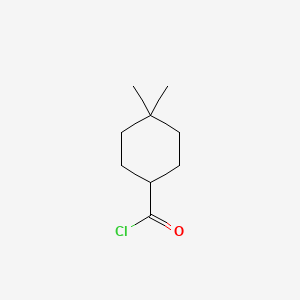

![5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8766926.png)
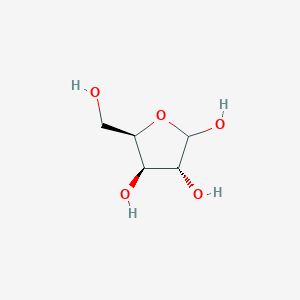
![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
